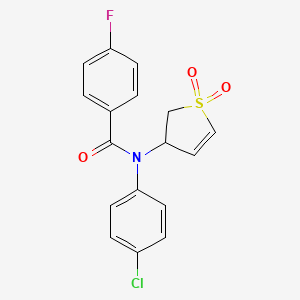![molecular formula C26H17BrClNO5S B5036063 4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-bromophenyl benzoate](/img/structure/B5036063.png)
4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-bromophenyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-bromophenyl benzoate, also known as BCSAB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BCSAB is a member of the class of compounds known as sulfonylureas and is structurally related to other sulfonylurea drugs used in the treatment of diabetes.
Mécanisme D'action
The exact mechanism of action of 4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-bromophenyl benzoate is not fully understood. However, it is believed that 4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-bromophenyl benzoate targets the mitochondria of cancer cells, leading to the disruption of their energy metabolism and ultimately causing cell death.
Biochemical and Physiological Effects:
Studies have shown that 4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-bromophenyl benzoate can cause changes in the levels of various biochemical markers in cancer cells, including the activation of caspase enzymes and the inhibition of Akt signaling pathways. 4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-bromophenyl benzoate has also been found to induce oxidative stress in cancer cells, leading to DNA damage and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-bromophenyl benzoate in lab experiments is its specificity for cancer cells. 4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-bromophenyl benzoate has been found to have minimal toxicity to normal cells, making it a promising candidate for cancer therapy. However, one limitation is the lack of clinical data on the safety and efficacy of 4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-bromophenyl benzoate in humans.
Orientations Futures
Future research on 4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-bromophenyl benzoate could focus on optimizing its synthesis and developing more efficient methods for its delivery to cancer cells. Additionally, studies could investigate the potential use of 4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-bromophenyl benzoate in combination with other cancer therapies to enhance its anti-tumor effects. Finally, more research is needed to determine the long-term safety and efficacy of 4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-bromophenyl benzoate in humans.
Méthodes De Synthèse
The synthesis of 4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-bromophenyl benzoate involves the reaction of 4-bromo-2-fluorobenzonitrile with 4-chlorobenzenesulfonyl chloride in the presence of a base. The resulting intermediate is then reacted with benzoyl chloride to produce 4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-bromophenyl benzoate.
Applications De Recherche Scientifique
4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-bromophenyl benzoate has been studied for its potential use in the treatment of cancer. Research has shown that 4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-bromophenyl benzoate has anti-proliferative effects on various cancer cell lines, including breast, lung, and prostate cancer cells. 4-{benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-bromophenyl benzoate has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
[4-[benzoyl-(4-chlorophenyl)sulfonylamino]-2-bromophenyl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17BrClNO5S/c27-23-17-21(13-16-24(23)34-26(31)19-9-5-2-6-10-19)29(25(30)18-7-3-1-4-8-18)35(32,33)22-14-11-20(28)12-15-22/h1-17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHALYHAVHFAJCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)Br)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17BrClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1-naphthylbutanamide](/img/structure/B5035989.png)
![7-cyclohexyl-1-(2-furylmethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5035991.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide](/img/structure/B5035995.png)
![1-(5-chloro-2-methoxybenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5036017.png)
![N~1~-[3-(dimethylamino)propyl]-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5036031.png)

![1-(tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)-4-(tricyclo[4.3.1.1~3,8~]undec-3-ylcarbonyl)piperazine](/img/structure/B5036038.png)
![1-cyclopropyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B5036052.png)

![6-(2,4-dichlorophenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5036082.png)


![2-{[3-(2,4-dimethylphenoxy)propyl]amino}ethanol](/img/structure/B5036103.png)